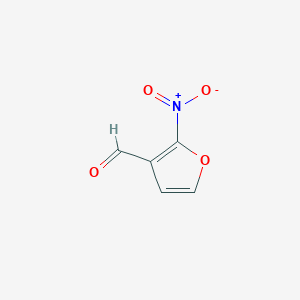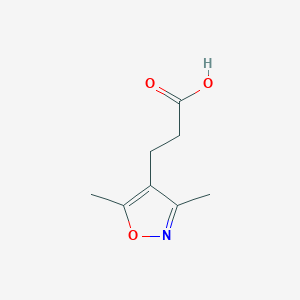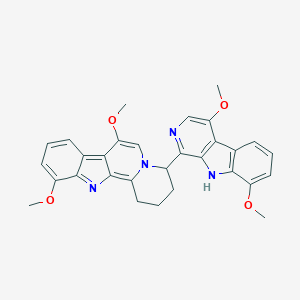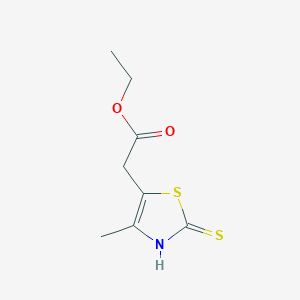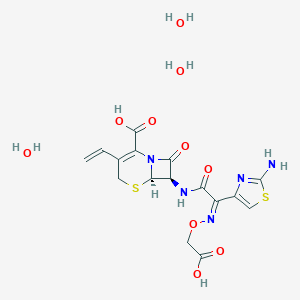
Cefixime trihydrate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
FK-027 tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de los antibióticos β-lactámicos y su síntesis.
Biología: FK-027 se emplea en la investigación de mecanismos de resistencia bacteriana y el desarrollo de nuevos antibióticos.
Medicina: Se utiliza en estudios clínicos para evaluar su eficacia y seguridad en el tratamiento de infecciones bacterianas.
Industria: FK-027 se produce a escala industrial para su uso en productos farmacéuticos
Mecanismo De Acción
FK-027 ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina, que son esenciales para la reticulación de las cadenas de peptidoglicano en la pared celular bacteriana. Esta inhibición conduce al debilitamiento de la pared celular y finalmente causa la lisis y muerte de las células bacterianas .
Safety and Hazards
Cefixime trihydrate may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may be harmful if inhaled, may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed .
Análisis Bioquímico
Biochemical Properties
The beta-lactam ring of Cefixime inhibits bacterial cell wall synthesis by binding to these PBPs, which then results in lysis . This interaction disrupts the final 3D structure of the bacterial cell wall, inhibiting bacterial cell wall peptidoglycan synthesis .
Cellular Effects
Cefixime trihydrate exerts its effects on various types of cells, primarily bacterial cells. By inhibiting the synthesis of the bacterial cell wall, it impairs cell wall homeostasis, leading to the loss of cell integrity and ultimately bacterial cell death . This effect is particularly pronounced in gram-positive and gram-negative bacterial infections, including skin infections, resistant bacteria, and meningitis .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of cell wall synthesis in bacteria. The beta-lactam ring of Cefixime binds to the penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This results in the disruption of the bacterial cell wall and eventually leads to cell lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, the concentration of this compound decreases gradually with time when reconstituted with distilled water and stored at different conditions . Moreover, the stability of this compound has been enhanced through the formulation of ternary inclusion complexes, which have shown improved physicochemical stability compared to the pure drug .
Metabolic Pathways
There is no evidence of metabolism of this compound in vivo . This means that this compound does not appear to be significantly metabolized within the body. Instead, about 23% of an absorbed dose of Cefixime is excreted unchanged in the urine within 24 hours .
Transport and Distribution
This compound is slowly and incompletely absorbed from the gastrointestinal tract after oral administration . This is due to its poor water solubility. The formulation of ternary inclusion complexes has been shown to enhance the apparent solubility of this compound, leading to improved oral bioavailability .
Subcellular Localization
As an antibiotic, this compound does not have a specific subcellular localization within human or animal cells. Its primary site of action is the bacterial cell wall, where it binds to penicillin-binding proteins and inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall .
Métodos De Preparación
La síntesis de FK-027 involucra varios pasos:
Material de partida: El proceso comienza con ácido 7-(5-amino-5-carboxipentanamido)-3-hidroximetil-3-cefém-4-carboxílico.
Benzoilación: Este compuesto se hace reaccionar primero con cloruro de benzoílo en acetona-agua, seguido de difenildiazometano para formar benzhidril 7-[5-benzamido-5-(benzhidriloxocarbonil)pentanamido]-3-hidroximetil-3-cefém-4-carboxilato.
Clorometilación: El producto resultante se trata luego con pentacloruro de fósforo para obtener el derivado clorometil correspondiente.
Formación de la Sal de Fosfonio: Este derivado se hace reaccionar con trifenilfosfina y yoduro de sodio en dimetilformamida para producir el yoduro de fosfonio.
Condensación de Wittig: El yoduro de fosfonio sufre una condensación de Wittig con formaldehído en diclorometano para formar benzhidril-7-[5-benzamido-5-(benzhidriloxocarbonil)pentanamido]-3-vinil-3-cefém-4-carboxilato.
Escisión y Condensación: La escisión de este compuesto con tricloruro de fósforo-piridina en diclorometano produce benzhidril 7-amino-3-vinil-3-cefém-4-carboxilato, que luego se condensa con ácido 2-(terc-butoxicarbonilmetoximino)-2-(2-formamidotiazol-4-il)acético.
Hidrólisis y Desprotección: Los pasos finales implican hidrólisis con ácido clorhídrico en metanol y desprotección con ácido trifluoroacético en anisol para producir FK-027
Análisis De Reacciones Químicas
FK-027 experimenta varios tipos de reacciones químicas:
Oxidación: Puede oxidarse en condiciones específicas, aunque esta no es una reacción común para este compuesto.
Reducción: Las reacciones de reducción también son posibles pero menos comunes.
Sustitución: FK-027 puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos.
Hidrólisis: El compuesto es susceptible a la hidrólisis, especialmente en condiciones ácidas o básicas, lo que lleva a la descomposición del anillo β-lactámico
Los reactivos comunes utilizados en estas reacciones incluyen pentacloruro de fósforo, trifenilfosfina, yoduro de sodio y formaldehído. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
FK-027 es similar a otras cefalosporinas de tercera generación como la cefotaxima y la ceftriaxona. tiene propiedades únicas que lo hacen distinto:
Biodisponibilidad Oral: A diferencia de la cefotaxima y la ceftriaxona, FK-027 es biodisponible por vía oral, lo que lo hace más conveniente para el tratamiento ambulatorio.
Espectro de Actividad: FK-027 tiene un amplio espectro de actividad contra bacterias gram-positivas y gram-negativas, incluidas cepas resistentes a otras cefalosporinas
Compuestos similares incluyen:
- Cefotaxima
- Ceftriaxona
- Cefuroxima
- Cefalexina
- Cefaclor .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Cefixime trihydrate involves multiple steps, starting with the reaction of 7-aminocephalosporanic acid with acetic anhydride to form 7-acetoxycephalosporanic acid. This intermediate is then treated with 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid to yield the final product, Cefixime trihydrate.", "Starting Materials": ["7-aminocephalosporanic acid", "acetic anhydride", "2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid"], "Reaction": [ "7-aminocephalosporanic acid is reacted with acetic anhydride in the presence of a catalyst to form 7-acetoxycephalosporanic acid.", "The resulting intermediate is then treated with 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid in the presence of a base to form Cefixime.", "Finally, Cefixime is crystallized from a suitable solvent to obtain Cefixime trihydrate." ] } | |
| The bacterial cell wall, which is located at the periphery of Gram-positive bacteria and within the periplasm of Gram-negative bacteria, comprises a glycopeptide polymer synthesized through cross-linking of glycans to peptide stems on alternating saccharides, which is known commonly as peptidoglycan. Cell wall formation, recycling, and remodelling require numerous enzymes, including a family of enzymes with similar active site character despite distinct and sometimes overlapping roles as carboxypeptidases, endopeptidases, transpeptidases, and transglycosylases, known as "penicillin-binding proteins" (PBPs). The number of PBPs differs between bacteria, in which some are considered essential and others redundant. In general, inhibition of one or more essential PBPs results in impaired cell wall homeostasis, loss of cell integrity, and is ultimately bactericidal. Cefixime is a cephalosporin and cephalosporins work by using their beta-lactam rings to inhibit bacterial cell wall synthesis by binding to the penicillin-binding proteins transpeptidases on bacteria. The inhibition of synthesis of the bacteria cell wall will cause lysis, particularly in fast growing organisms such as bacteria. Specifically, cephalosporins inhibit penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall which in turn inhibit bacterial cell wall peptidoglycan synthesis. | |
Número CAS |
125110-14-7 |
Fórmula molecular |
C16H17N5O8S2 |
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H15N5O7S2.H2O/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7;/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27);1H2/b20-9-;/t10-,14-;/m1./s1 |
Clave InChI |
HPRLWADTNARROR-JUZDKLSSSA-N |
SMILES isomérico |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O.O |
SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O.O.O |
SMILES canónico |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O |
melting_point |
218-225 °C 218 - 225 °C |
Descripción física |
Solid |
Pictogramas |
Irritant; Health Hazard |
Solubilidad |
1.04e-01 g/L |
Sinónimos |
(6R,7R)-7-((Z)-2-(2-aMinothiazol-4-yl)-2-((carboxyMethoxy)iMino)acetaMido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cefixime Trihydrate exert its antibacterial effect?
A1: this compound, a third-generation cephalosporin antibiotic, acts by inhibiting the enzyme transpeptidase, a crucial component in the synthesis of bacterial cell walls. [, , , , , , , ] By binding to transpeptidase, this compound prevents the cross-linking of peptidoglycans, leading to a weakened cell wall and ultimately bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C16H15N5O7S2 ⋅ 3H2O, and its molecular weight is 507.50 g/mol. []
Q3: What spectroscopic techniques are commonly employed to characterize this compound?
A3: Researchers utilize a range of spectroscopic techniques, including UV-Visible spectrophotometry, Fourier Transform Infrared (FT-IR) spectroscopy, and X-ray diffraction (XRD), to characterize this compound. [, , , , , , , , , , , , , , , , , ] UV-Visible spectrophotometry is particularly useful for quantitative analysis and assessing degradation products. FT-IR spectroscopy provides information about the functional groups present in the molecule, while XRD helps determine the crystal structure and polymorphism.
Q4: How does the presence of pharmaceutical excipients affect the stability of this compound?
A4: Studies have shown that certain excipients can influence the degradation rate of this compound under stress conditions like sunlight, UV light, and heat. [] Some excipients may act as stabilizers, while others might accelerate degradation. Therefore, careful selection of excipients is crucial during formulation development.
Q5: What are the common degradation pathways of this compound under stress conditions?
A5: this compound is susceptible to degradation under exposure to sunlight, UV light, and heat, leading to the formation of various degradation products. [, ] The specific degradation pathways and products can vary depending on the type and intensity of the stress condition.
Q6: What is the solubility profile of this compound?
A6: this compound exhibits limited solubility in water, posing challenges for achieving desired bioavailability. [, , , ] It is soluble in methanol but practically insoluble in water. []
Q7: What strategies are employed to enhance the solubility and dissolution rate of this compound?
A7: Various techniques are employed to enhance this compound solubility and dissolution, including:
- Solid dispersions: This involves dispersing the drug in a hydrophilic carrier, such as urea or polyethylene glycols (PEG), to improve its wettability and dissolution. [, , , , ]
- Hydrotropic solubilization: Utilizing hydrotropic agents like sodium acetate trihydrate can significantly enhance the aqueous solubility of this compound. []
Q8: What types of formulations have been explored for this compound delivery?
A8: Researchers have investigated various formulations for this compound delivery, including:
- Tablets: Conventional, bilayer, floating, and sustained-release matrix tablets have been developed. [, , , ] These formulations aim to improve drug release profiles and potentially reduce dosing frequency.
- Gels: Topical gels loaded with this compound have shown promise for treating bacterial wound infections. []
- Transdermal patches: Chitosan-alginate transdermal patches have been explored to deliver this compound directly to the systemic circulation, potentially offering advantages like sustained release and improved patient compliance. [, ]
- Microspheres: Microencapsulation of this compound in natural and synthetic polymers has been investigated as a means to achieve controlled drug release and target specific tissues. []
Q9: What analytical methods are commonly employed for the quantification of this compound in pharmaceutical formulations?
A9: Several analytical methods are used for this compound quantification:
- High-Performance Liquid Chromatography (HPLC): This versatile technique, particularly RP-HPLC, is widely used for separating and quantifying this compound in pharmaceutical formulations and biological samples. [, , , , , ]
- UV-Visible Spectrophotometry: This method offers simplicity and cost-effectiveness for quantifying this compound, especially in combination with derivative spectrophotometry or absorbance ratio methods to overcome interference from other components. [, , , , , , ]
- High-Performance Thin Layer Chromatography (HPTLC): This method provides a rapid and efficient approach for the separation and quantification of this compound, particularly in combination with densitometry. [, , , ]
Q10: What are the key considerations for analytical method validation of this compound assays?
A10: Analytical method validation for this compound assays needs to adhere to ICH guidelines and demonstrate:
Q11: What techniques are used to analyze the degradation products of this compound?
A11: HPLC and TLC are common techniques for separating and identifying the degradation products of this compound formed under stress conditions. [] These methods allow researchers to assess the stability of the drug and develop stable formulations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)


